![molecular formula C24H28N4O6S2 B2502898 ethyl 3-carbamoyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 449782-07-4](/img/structure/B2502898.png)
ethyl 3-carbamoyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound , ethyl 3-carbamoyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate, is a complex molecule that appears to be related to a family of heterocyclic compounds that have been synthesized and studied for their various chemical properties and potential applications. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related studies on similar heterocyclic compounds.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions with specific reagents and catalysts. For example, the synthesis of ethyl 4-amino-2,3-dihydrothieno[2,3-b]pyridine-5-carboxylates was achieved by reacting 2-amino-4,5-dihydro-3-thiophenecarbonitriles with ethyl acetoacetate in the presence of titanium(IV) chloride . Similarly, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were prepared and reacted with various active methylene reagents to yield pyran, pyridine, and pyridazine derivatives . These methods suggest that the synthesis of the compound would likely involve a strategic selection of starting materials and reagents to build the complex heterocyclic system.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often elucidated using spectroscopic methods such as NMR, UV-Visible, FT-IR, and Mass spectroscopy, as well as X-ray crystallography . Density functional theory (DFT) and Atoms in Molecules (AIM) theory are also employed to predict and analyze the molecular structure and interactions . For instance, the molecular structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was characterized by X-ray crystallography, revealing intramolecular hydrogen bonding . These techniques would be applicable in analyzing the molecular structure of the compound .
Chemical Reactions Analysis
The reactivity of heterocyclic compounds towards various reagents can lead to the formation of a wide range of derivatives. For example, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates were shown to react with active methylene reagents to form different heterocyclic derivatives . The study of such reactions is crucial for understanding the chemical behavior and potential applications of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are often determined through experimental studies and quantum chemical calculations. Thermodynamic parameters, vibrational analysis, and binding energies provide insights into the stability and reactivity of these compounds . For instance, the binding energy of a dimer formed by intermolecular hydrogen bonding in a related compound was calculated to be 10.40 kcal/mol . Such analyses would be essential for a comprehensive understanding of the physical and chemical properties of the compound .
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Related Compounds : The compound has been used as a starting point or intermediate in the synthesis of various heterocyclic compounds. For instance, Bakhite et al. (2005) describe the synthesis of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems starting from a similar compound. This process leads to the formation of fused polyheterocyclic systems with potential applications in medicinal chemistry (Bakhite, Al‐Sehemi, & Yamada, 2005).
Characterization and Structural Analysis : Çolak et al. (2021) synthesized and characterized derivatives of a similar compound, focusing on their crystal and molecular structure, as analyzed by X-ray crystallography and DFT analyses. These studies are crucial for understanding the physical and chemical properties of these compounds, which can be leveraged in various scientific applications (Çolak, Karayel, Buldurun, & Turan, 2021).
Molecular Modifications and Reactions : Zhu et al. (2003) discuss the use of a similar compound in a phosphine-catalyzed [4 + 2] annulation, leading to the synthesis of highly functionalized tetrahydropyridines. Such reactions are significant in developing new chemical entities for pharmaceutical research (Zhu, Lan, & Kwon, 2003).
Potential Pharmaceutical Applications
Antibacterial Activity : Kostenko et al. (2008) synthesized 3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones, starting from compounds similar to the one , and found that these compounds possess antistaphylococcal activity. This indicates potential applications in developing new antibacterial agents (Kostenko, Kaigorodova, Serdyuchenko, Terekhov, & Konyushkin, 2008).
Antioxidant Activity : Zaki et al. (2017) synthesized derivatives of a similar compound and evaluated their antioxidant activities. Some of these compounds showed remarkable antioxidant activity, suggesting potential utility in oxidative stress-related conditions (Zaki, Kamal El‐Dean, Mickey, Marzouk, & Ahmed, 2017).
properties
IUPAC Name |
ethyl 2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O6S2/c1-4-12-28(13-5-2)36(32,33)17-9-7-16(8-10-17)22(30)26-23-20(21(25)29)18-11-14-27(15-19(18)35-23)24(31)34-6-3/h4-5,7-10H,1-2,6,11-15H2,3H3,(H2,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPMQNBWKKHMFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

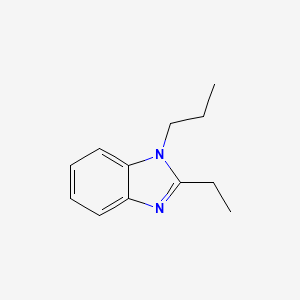
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2502820.png)
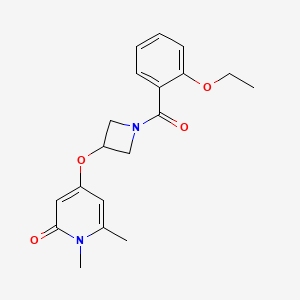
![Benzo[d]thiazol-6-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2502823.png)
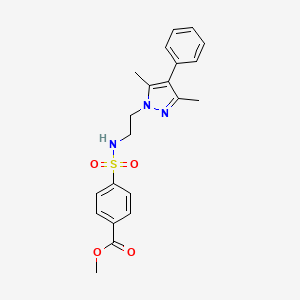
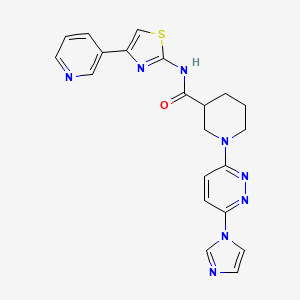
![Ethyl 2-oxo-2-{2-[4-(trifluoromethyl)pyrimidin-2-yl]hydrazino}acetate](/img/structure/B2502828.png)


![1-(2-methoxyethyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2502833.png)
![N-[Cyano-(2-fluorophenyl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2502834.png)
![N-allyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2502836.png)
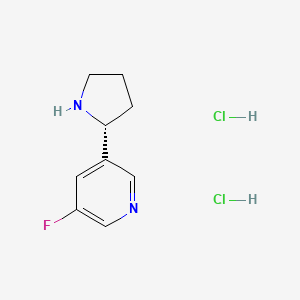
![N-(4-carbamoylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2502838.png)